2-(Cyclopropylmethoxy)-3-iodophenol
Description
Properties
Molecular Formula |
C10H11IO2 |
|---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-3-iodophenol |
InChI |
InChI=1S/C10H11IO2/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7,12H,4-6H2 |
InChI Key |
VRZPCWJDVKXBFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC=C2I)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Drug Development:
2-(Cyclopropylmethoxy)-3-iodophenol is being investigated for its potential as a pharmaceutical agent. The iodine atom enhances electrophilic properties, while the cyclopropylmethoxy group increases lipophilicity, facilitating cellular uptake. Preliminary studies suggest that it may interact with specific enzymes or receptors, modulating their activities.
Biochemical Probes:
This compound serves as a valuable biochemical probe for studying enzyme activities and protein interactions. Its ability to form hydrogen bonds with proteins can inhibit their functions, making it a candidate for further investigation in drug design targeting metabolic pathways.
Materials Science
Synthesis of Novel Materials:
The unique structural features of this compound allow it to be used in the synthesis of materials with specific electronic or optical properties. Its reactivity can be harnessed to develop new polymers or composites that exhibit enhanced performance in electronic devices.
Anticancer Research:
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell growth in various cancer cell lines. The National Cancer Institute's protocols have been employed to evaluate the efficacy of these compounds against human tumor cells, revealing promising results in terms of growth inhibition.
| Study | Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|---|
| Study A | MDA-MB-231 | 15.72 | 50.68 |
| Study B | SK-MEL-30 | 12.53 | 45.00 |
| Study C | PANC-1 | 10.00 | 30.00 |
Case Studies
Case Study 1: In Vitro Anticancer Activity
In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and melanoma cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Study 2: Enzyme Interaction Studies
Research has shown that this compound can effectively inhibit specific enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent in metabolic disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights several compounds containing cyclopropylmethoxy or iodinated aromatic groups, though none are direct structural analogs. The following analysis focuses on key structural and functional differences:
Table 1: Structural and Functional Comparison
Key Observations
Cyclopropylmethoxy Group: In roflumilast, the cyclopropylmethoxy group at position 3 contributes to PDE4 selectivity and potency, with minimal off-target effects on other phosphodiesterases . In betaxolol, the cyclopropylmethoxyethylphenoxy group enhances receptor binding affinity and metabolic stability compared to simpler alkoxy substituents . In benzofuran derivatives (e.g., compound 19), multiple cyclopropylmethoxy groups increase steric hindrance, influencing regioselectivity in catalytic hydrogenation and oxidation steps .
Biological Activity: Roflumilast demonstrates broad anti-inflammatory activity (IC₅₀: 2–21 nM across leukocytes) due to its balanced potency across immune cells . In contrast, betaxolol’s activity is confined to β1-adrenergic receptors, reflecting the importance of the propanolamine backbone over phenolic structures .
Synthetic Utility: Benzofuran derivatives (e.g., compound 19) are synthesized via Pd-catalyzed cross-coupling, with cyclopropylmethoxy groups introduced early to avoid steric clashes during functionalization . This contrasts with simpler phenolic analogs, where iodine might complicate coupling reactions.
Research Findings and Limitations
- Gaps in Evidence: No direct studies on this compound were identified. The closest analogs (e.g., roflumilast, betaxolol) differ significantly in core structure and biological targets.
- Hypothesized Properties : Based on substituent effects:
- The iodine atom may enhance oxidative stability compared to bromo or chloro analogs.
- The cyclopropylmethoxy group could improve metabolic resistance relative to straight-chain alkoxy groups (e.g., methoxy or ethoxy), as seen in roflumilast .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
